molecular formula C42H53Fe2NP2 B6336365 1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene CAS No. 952586-19-5

1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene

Cat. No.: B6336365
CAS No.: 952586-19-5
M. Wt: 745.5 g/mol
InChI Key: RZHRELGUZPHGAM-CCABKTBBSA-N
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Description

1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene is a complex organometallic compound. It features a ferrocene core, which is a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its chiral centers and phosphine ligands, making it a valuable catalyst in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene typically involves multiple steps:

    Formation of the Ferrocene Core: The initial step involves the preparation of the ferrocene core through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of Chiral Centers: The chiral centers are introduced via asymmetric synthesis, often using chiral ligands or catalysts to ensure the desired stereochemistry.

    Attachment of Phosphine Ligands: The phosphine ligands are attached through nucleophilic substitution reactions, where the phosphine group replaces a leaving group on the ferrocene core.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene undergoes various chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.

    Substitution: The phosphine ligands can participate in substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products

The major products of these reactions include ferrocenium salts, reduced ferrocene derivatives, and substituted phosphine complexes.

Scientific Research Applications

1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantiomeric purity.

    Biology: The compound’s redox properties are exploited in bioelectrochemical studies and as a probe for redox-active biological molecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent due to its ability to generate reactive oxygen species.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene involves its role as a catalyst in various chemical reactions. The ferrocene core undergoes redox cycling, facilitating electron transfer processes. The phosphine ligands stabilize transition states and intermediates, lowering activation energy and increasing reaction rates. Molecular targets include substrates in asymmetric synthesis, where the compound induces chirality through its chiral centers.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand, but without chiral centers.

    1,1’-Bis(di-tert-butylphosphino)ferrocene: Similar structure but with different phosphine substituents.

    1,1’-Bis(dicyclohexylphosphino)ferrocene: Lacks the chiral centers and dimethylamino group.

Uniqueness

1-{[(S)-Ferrocenyl-2-®-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1’-dicyclohexylphosphinoferrocene is unique due to its combination of chiral centers, phosphine ligands, and ferrocene core. This unique structure imparts high catalytic activity and selectivity in asymmetric synthesis, making it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

cyclopenta-1,3-diene;(1S)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/q-2;2*-1;2*+2/t16-,22?;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHRELGUZPHGAM-CCABKTBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53Fe2NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746439
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1S)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036373-39-3
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1S)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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